N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group, a pyridinyl-triazolyl moiety, and a sulfanylacetamide linkage, making it a versatile molecule for chemical synthesis and biological studies.
Properties
Molecular Formula |
C23H21N5O2S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-28-22(18-8-5-13-24-14-18)26-27-23(28)31-16-21(29)25-19-9-11-20(12-10-19)30-15-17-6-3-2-4-7-17/h2-14H,15-16H2,1H3,(H,25,29) |
InChI Key |
CVZHBRYFTDIMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzyloxyphenyl intermediate, the construction of the pyridinyl-triazolyl core, and the final coupling to form the sulfanylacetamide linkage. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bonds between the benzyloxyphenyl and pyridinyl-triazolyl groups.
Cyclization Reactions: The triazole ring is often formed through cyclization reactions involving hydrazine derivatives and nitriles.
Thioether Formation: The sulfanylacetamide linkage is introduced through nucleophilic substitution reactions involving thiols and haloacetamides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Aromatics: Formed from electrophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, some sulfonamide derivatives demonstrate broad-spectrum antitumor activity and have been evaluated for their efficacy against various cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is particularly noteworthy. It may interact with enzymes such as:
- 5-lipoxygenase (5-LOX), which is involved in inflammatory processes.
- Acetylcholinesterase (AChE), relevant for Alzheimer’s disease treatment.
In silico studies using molecular docking techniques have suggested that this compound could effectively bind to these enzymes, inhibiting their activity and thus providing a therapeutic pathway for conditions like inflammation and neurodegenerative diseases .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. The structural components of this compound could be optimized to enhance its effectiveness against bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance globally.
Anti-inflammatory Agents
The compound's ability to inhibit 5-lipoxygenase suggests that it could serve as an anti-inflammatory agent. Inflammation is a critical factor in various diseases, including arthritis and cardiovascular diseases. The development of new anti-inflammatory drugs based on this compound could provide alternative treatment options with potentially fewer side effects compared to existing medications .
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(benzyloxy)phenyl]-3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
- **N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide
Uniqueness
N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Biological Activity
N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C25H23N5O2S and a molecular weight of approximately 457.5 g/mol. This compound features a unique structural configuration that includes a benzyloxy group, a pyridinyl group, and a triazole ring, which contribute to its potential biological activities. The presence of the triazole moiety is particularly significant as it is commonly associated with various bioactive compounds, enhancing interactions with biological macromolecules and suggesting potential therapeutic applications in areas such as oncology and inflammation management .
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific enzymes and receptors within biological systems. The triazole ring enhances hydrogen bonding capabilities, facilitating strong intermolecular interactions that may lead to anti-cancer and anti-inflammatory effects. Additionally, the compound may function as an enzyme inhibitor due to its ability to bind effectively to target sites .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported effectiveness against various bacterial strains, including Acinetobacter baumannii and Candida albicans, where compounds showed inhibition values exceeding 80%, classifying them as highly active .
Case Studies
In a comparative study involving structurally related compounds, researchers evaluated the antibacterial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the functional groups significantly influenced the biological activity. For example, derivatives with different substituents on the triazole ring exhibited varying levels of potency against specific bacterial strains .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(benzyloxy)phenyl]-2-{[4-chlorophenyl]-5-(pyridin-3-y)-4H-triazol]}acetamide | Contains a chlorophenyl group | Potentially different reactivity due to chlorine substituent |
| N-[5-(pyridin-3-y)-4H-triazol]}acetamide | Lacks benzyloxy group; simpler structure | Focused mainly on triazole activity without additional functional groups |
| N-[4-(benzyloxy)phenyl]-2-{[4-methylphenyl]-5-(pyridin-3-y)-triazol]}acetamide | Similar benzyloxy structure but different pyridine substitution | Variations in biological activity based on methyl substitution |
This comparison highlights how the specific combination of functional groups in N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-y)-triazol]}acetamide may enhance its biological activity compared to its analogs .
Research Findings
Recent studies have focused on elucidating the structure–activity relationships (SARs) of similar compounds. For example, research has shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes effectively, suggesting potential anti-inflammatory applications. The IC50 values for these compounds indicate varying degrees of potency against COX enzymes, further supporting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can purity be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution between 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-N-[4-(benzyloxy)phenyl]acetamide in anhydrous acetone, using potassium carbonate as a base . Purity is monitored via thin-layer chromatography (TLC) and enhanced through recrystallization from ethanol.
- Key Considerations : Ensure stoichiometric control of the thiol intermediate and inert atmosphere to prevent oxidation of the sulfanyl group.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for the benzyloxy phenyl (δ 7.3–7.5 ppm), pyridinyl protons (δ 8.5–9.0 ppm), and acetamide carbonyl (δ 170 ppm) .
- IR : Confirm S–C=O stretching (~1250 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) with high-resolution MS.
Q. What preliminary biological activities have been reported for similar triazole-acetamide derivatives?
- Findings : Analogous compounds exhibit antimicrobial activity (e.g., MIC values of 8–32 µg/mL against S. aureus) and Orco agonism (EC₅₀ ~10 µM in insect odorant receptor assays) .
- Assay Design : Use standardized broth microdilution (CLSI guidelines) for antimicrobial testing and calcium imaging for receptor activation studies.
Advanced Research Questions
Q. How do substituents on the triazole and pyridinyl moieties influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Pyridinyl Position : 3-Pyridinyl (vs. 4-pyridinyl) enhances receptor binding due to optimal hydrogen bonding .
- Triazole Substitution : Methyl at N4 improves metabolic stability compared to ethyl or cyclohexyl groups .
Q. What challenges arise in crystallographic analysis of this compound?
- Crystallization Issues : Poor solubility in common solvents (e.g., DMSO) necessitates mixed-solvent systems (e.g., DMF/water).
- Refinement : Use SHELX suite for small-molecule refinement, focusing on resolving disorder in the benzyloxy group .
Q. How to reconcile contradictory bioactivity data across studies?
- Case Example : Discrepancies in antifungal activity may stem from assay conditions (e.g., pH affecting protonation of the pyridinyl group) .
- Resolution : Standardize protocols (e.g., RPMI-1640 media buffered to pH 7.0) and include positive controls (e.g., fluconazole).
Q. What computational strategies predict binding modes with biological targets?
- Docking Workflow :
Prepare ligand structures (e.g., protonation states using MarvinSketch).
Use AutoDock Vina for docking into homology models of GPCRs (e.g., GPR-17) .
Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability.
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
